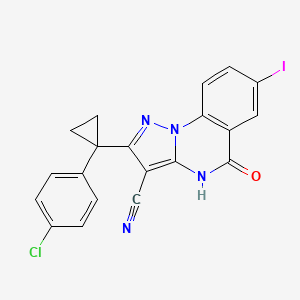

Dynapyrazole A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dinapirazol A es un inhibidor permeable a las células de las dineínas citoplasmáticas, que son proteínas motoras responsables del transporte de cargas celulares hacia los extremos menos de los microtúbulos . Este compuesto es particularmente notable por su modo de acción único y su capacidad para inhibir las dineínas 1 y 2 con potencias similares . Se ha demostrado que Dinapirazol A bloquea el transporte intraflagelar en el cilio y la motilidad lisosómica en el citoplasma a concentraciones micromolares de un solo dígito .

Mecanismo De Acción

Dinapirazol A ejerce sus efectos inhibiendo la actividad ATPasa de la dineína . Se dirige específicamente a la actividad ATPasa estimulada por microtúbulos, que es esencial para el transporte de cargas celulares . La inhibición de esta actividad da como resultado el bloqueo del transporte intraflagelar y la motilidad lisosómica . Los objetivos moleculares de Dinapirazol A incluyen las dineínas 1 y 2, y las vías involucradas están relacionadas con la actividad ATPasa y las interacciones con los microtúbulos .

Análisis Bioquímico

Biochemical Properties

Dynapyrazole A interacts with cytoplasmic dyneins, specifically dyneins 1 and 2 . It inhibits the microtubule-stimulated ATPase activity of dynein, but does not potently block the microtubule-independent basal activity .

Cellular Effects

At single-digit micromolar concentrations, this compound blocks intraflagellar transport in the cilium and lysosome motility in the cytoplasm, processes that depend on cytoplasmic dyneins . This suggests that this compound has a significant impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting dynein’s microtubule-stimulated ATPase activity . This inhibition is thought to occur mainly at AAA1, while hydrolysis at AAA3 plays a regulatory role .

Temporal Effects in Laboratory Settings

It has been observed that this compound inhibits the basal activity of the AAA3 mutant with an IC 50 of 5.5 ± 1.6 µM, while ciliobrevin D has an IC 50 of 38 ± 6 µM .

Análisis De Reacciones Químicas

Dinapirazol A experimenta varias reacciones químicas, incluida la inhibición de la actividad ATPasa de la dineína . Inhibe específicamente la actividad ATPasa estimulada por microtúbulos sin bloquear la actividad basal independiente de microtúbulos . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen el uso de inhibidores específicos y entornos controlados para garantizar los resultados de reacción deseados . Los principales productos formados a partir de estas reacciones son las formas inhibidas de dineína, que dan como resultado el bloqueo de los procesos de transporte celular .

Aplicaciones Científicas De Investigación

Dinapirazol A tiene una amplia gama de aplicaciones de investigación científica. Se utiliza en el estudio de las dineínas citoplasmáticas y su papel en el transporte celular . En química, sirve como herramienta para comprender la inhibición de las proteínas motoras y los efectos de dicha inhibición en los procesos celulares . En biología, Dinapirazol A se utiliza para estudiar los mecanismos de transporte intraflagelar y la motilidad lisosómica . Además, Dinapirazol A se utiliza en la industria para la investigación y el desarrollo de nuevos agentes terapéuticos .

Comparación Con Compuestos Similares

Dinapirazol A se compara con otros compuestos similares como las ciliobrevinas . Si bien las ciliobrevinas también inhiben la actividad de la dineína, tienen limitaciones como baja potencia y propiedades químicas subóptimas . Dinapirazol A, por otro lado, es más potente y tiene propiedades mejoradas que lo convierten en un inhibidor más eficaz . Otros compuestos similares incluyen varios derivados de pirazol que exhiben diferentes niveles de inhibición y potencia .

Métodos De Preparación

La síntesis de Dinapirazol A implica el diseño de derivados tricíclicos de pirazoloquinazolinona . La ruta sintética generalmente incluye la caracterización de la conformación de las ciliobrevinas y el diseño de isósteros conformacionalmente restringidos . Los detalles específicos sobre las condiciones de reacción y los métodos de producción industrial no están fácilmente disponibles en la literatura, pero el compuesto se sintetiza a través de una serie de reacciones químicas que garantizan su potencia y estabilidad .

Propiedades

IUPAC Name |

2-[1-(4-chlorophenyl)cyclopropyl]-7-iodo-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClIN4O/c21-12-3-1-11(2-4-12)20(7-8-20)17-15(10-23)18-24-19(27)14-9-13(22)5-6-16(14)26(18)25-17/h1-6,9H,7-8H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABPBCMFKJDOHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Cl)C3=NN4C5=C(C=C(C=C5)I)C(=O)NC4=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClIN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2942378.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942379.png)

![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2942384.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2942386.png)

![2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2942390.png)

![9-(4-bromophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2942396.png)

![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2942397.png)

![N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide](/img/structure/B2942401.png)